1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Descripción general

Descripción

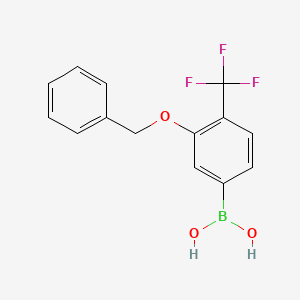

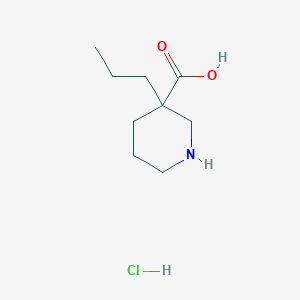

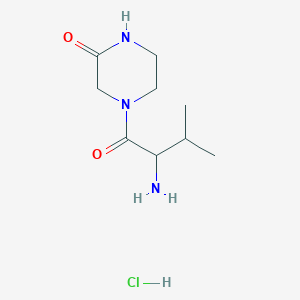

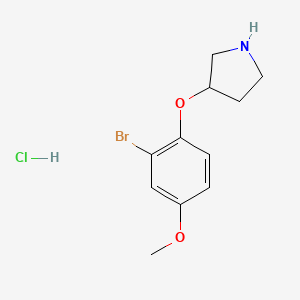

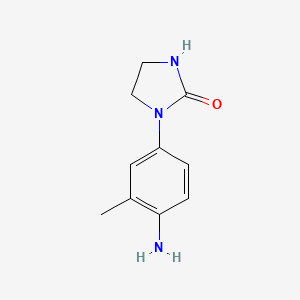

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazolidin-2-ones like this compound often involves the incorporation of the carbonyl group into 1,2-diamines . This can be achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3, (H,12,14) . This indicates that the compound contains a 1,2-diamine structure, which is a common feature of imidazolidin-2-ones .Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Amino-3-methylphenyl)imidazolidin-2-one are not mentioned in the search results, imidazolidin-2-ones are known to be involved in various chemical reactions. For example, they can undergo diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Physical And Chemical Properties Analysis

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is a powder at room temperature . It has a molecular weight of 191.23 .Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is a structural motif found in many pharmaceuticals. Its presence in drugs is due to its potential biological activity, which can be harnessed to treat various diseases. For instance, derivatives of imidazolidin-2-one are explored for their anticonvulsant, antidepressant, and antimicrobial properties .

Natural Product Synthesis

Imidazolidin-2-ones are present in natural alkaloids, which are compounds produced by plants and other organisms. These structures are often complex and have significant biological activities. The synthesis of these natural products can lead to the discovery of new drugs and treatments .

Chiral Auxiliaries in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are used to induce stereoselectivity in chemical reactions, which is crucial for creating compounds with the desired 3D orientation, a key factor in drug efficacy .

Synthetic Intermediates

As a synthetic intermediate, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one can be transformed into a broad variety of complex structures. This versatility makes it a valuable tool in organic synthesis, allowing chemists to build more complex molecules from simpler ones .

Catalysis

This compound is involved in catalytic processes that are essential for efficient chemical transformations. For example, it can be used in carbonylation reactions, where a carbonyl group is introduced into a substrate. Such reactions are fundamental in the production of various chemicals and materials .

Materials Science

In materials science, the compound’s derivatives can be used to modify the properties of materials, such as polymers. By incorporating imidazolidin-2-one derivatives into materials, scientists can enhance their strength, flexibility, or other desired properties .

Safety and Hazards

Direcciones Futuras

While specific future directions for research on 1-(4-Amino-3-methylphenyl)imidazolidin-2-one are not mentioned in the search results, there is ongoing interest in the development of sustainable and more efficient protocols for the synthesis of imidazolidin-2-ones . This suggests that future research may focus on improving the synthesis of this class of compounds and exploring their potential applications in various fields.

Mecanismo De Acción

The synthesis of imidazolidin-2-ones has been a subject of continuous research, with efforts directed towards developing sustainable and efficient protocols . Some of the common approaches to synthesize imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Propiedades

IUPAC Name |

1-(4-amino-3-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBSCYBVZWEMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.